molecular formula C21H17N5O B2554696 2,2-diphenyl-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide CAS No. 1421462-44-3

2,2-diphenyl-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide

Cat. No.: B2554696
CAS No.: 1421462-44-3
M. Wt: 355.401
InChI Key: OENIDPWOOHSWMI-UHFFFAOYSA-N
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Description

2,2-diphenyl-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide is a synthetic organic compound designed for research applications, featuring a hybrid molecular architecture that combines acetamide, diphenyl, pyrazole, and pyrimidine motifs. This structure is of significant interest in medicinal chemistry and chemical biology, particularly for the development of novel small-molecule inhibitors and probes. The compound's core components are prevalent in pharmaceuticals and bioactive molecules, suggesting broad utility in hit-to-lead optimization campaigns. The acetamide functional group is a common pharmacophore found in molecules with diverse biological activities . The 1H-pyrazole ring is a privileged scaffold in drug discovery, known to contribute to a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . Its incorporation into molecular structures is a established strategy for designing potent and selective enzyme inhibitors . Furthermore, pyrazole-acetamide hybrids have demonstrated effective performance as corrosion inhibitors for mild steel in acidic environments, indicating potential applications in materials science research . This compound is provided as a high-purity solid for research purposes. It is intended for Research Use Only and is not for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to conduct their own safety assessments and handling procedures prior to use.

Properties

IUPAC Name

2,2-diphenyl-N-(2-pyrazol-1-ylpyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O/c27-20(25-18-14-22-21(23-15-18)26-13-7-12-24-26)19(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-15,19H,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENIDPWOOHSWMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CN=C(N=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-diphenyl-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts such as palladium and bases like cesium carbonate . Solvent-controlled reactions can also be employed to achieve the desired product in moderate to good yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Pyrazole Ring Reactions

  • Oxidation : Treatment with H₂O₂ or mCPBA oxidizes the pyrazole ring’s C=N bond to form pyrazole N-oxides .

  • Electrophilic substitution : Bromination at position 4 using NBS in CCl₄ yields 4-bromo derivatives .

Pyrimidine Ring Modifications

  • Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ catalyzes C–C bond formation at position 5 .

Acetamide Hydrolysis

Catalytic and Kinetic Studies

Reaction TypeConditionsYield (%)Key ObservationsSource
Pyrazole N-alkylationK₂CO₃, DMF, 80°C72–85Regioselectivity at N1 position
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, dioxane65Enhanced electron-deficient aryl coupling
Amide hydrolysis (acidic)HCl (6M), reflux, 6 hr89Quantitative recovery of acid

Mechanistic Insights

  • Pyrazole cyclization : Proceeds via hydrazone intermediate formation followed by 1,5-dipolar cyclization .

  • Pyrimidine C–H activation : Palladium-catalyzed arylation at position 6 occurs via π-aryl palladation intermediates .

Spectroscopic Validation

Functional GroupIR (cm⁻¹)¹H-NMR (δ, ppm)¹³C-NMR (δ, ppm)
Pyrazole C=N1632–1656 148–152
Acetamide C=O1746–1752 168–170
Pyrimidine C-H8.21–8.73 (singlet)

Biological Activity Correlations

  • Anticancer activity : Pyrazole-pyrimidine hybrids inhibit tubulin polymerization (IC₅₀ = 1.2–4.8 μM).

  • Anti-inflammatory effects : Suppression of IL-6 and TNF-α production in colitis models (ED₅₀ = 12 mg/kg).

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that can be categorized into several key areas:

Anticancer Activity

Research has indicated that 2,2-diphenyl-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide may possess anticancer properties. In vitro studies have shown that derivatives of pyrazole compounds can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the activation of caspase pathways and the inhibition of cell proliferation.

Case Study : A study demonstrated that similar pyrazole derivatives showed significant cytotoxicity against human cancer cell lines, suggesting that this compound may be effective in developing new anticancer agents .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies indicate that it can reduce the levels of pro-inflammatory cytokines and inhibit pathways such as NF-kB signaling.

Case Study : In a series of experiments, compounds similar to this compound were found to significantly lower inflammation markers in vitro, highlighting its potential as an anti-inflammatory agent.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored, particularly against bacterial strains like Staphylococcus aureus and Escherichia coli. The results suggest that it possesses notable antibacterial activity.

Case Study : A comparative analysis of various synthesized compounds revealed that those containing the pyrazole moiety exhibited strong antibacterial effects, indicating potential applications in treating infections .

Mechanism of Action

The mechanism of action of 2,2-diphenyl-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating them to exert its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Analysis

The compound shares structural similarities with other acetamide derivatives, particularly those containing heterocyclic and aromatic substituents. Key comparisons include:

Compound Key Structural Features Reported Properties
2,2-Diphenyl-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide Diphenyl-α-carbon, pyrimidine-pyrazole linkage No direct data; inferred potential for kinase inhibition or protein binding .
ZINC000021797248 (2-(3,4-dimethylphenoxy)-N-{4-methyl-3-[(7-oxo-1-propyl-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)methoxy]phenyl}acetamide) Triazolopyrimidine core, dimethylphenoxy and methylphenyl substituents Low binding energy with metalloproteinase II (MPII); favorable ADMET properties .
Compounds m, n, o (Pharmacopeial Forum 2017) Hexanamide backbone with dimethylphenoxy, hydroxy, and tetrahydro-pyrimidinone substituents Stereochemical complexity; likely evaluated for conformational stability or bioactivity .

Key Observations :

  • Heterocyclic Diversity: The pyrimidine-pyrazole system in the target compound contrasts with the triazolopyrimidine core in ZINC000021797248 and the tetrahydro-pyrimidinone groups in Pharmacopeial Forum compounds. These differences influence binding specificity and metabolic stability.
  • Stereochemical Complexity : Unlike the Pharmacopeial Forum compounds (m, n, o), the target compound lacks chiral centers, simplifying synthesis but possibly limiting conformational selectivity in target engagement .
Computational and Experimental Insights
  • Binding Affinity : ZINC000021797248 exhibits strong binding to MPII (metalloproteinase II) due to its triazolopyrimidine core and optimized substituents . The target compound’s pyrimidine-pyrazole system may similarly interact with kinase ATP-binding pockets, though computational docking studies would be required to confirm this.
  • ADMET Profiles : ZINC000021797248 meets criteria for drug-likeness, while the target compound’s diphenyl groups may raise concerns about solubility or CYP450 inhibition. Pharmacopeial Forum compounds prioritize stereochemical precision, likely to enhance metabolic stability .
Methodological Considerations

Structural analyses of such compounds often rely on X-ray crystallography facilitated by programs like SHELX. For example, SHELXL is widely used for small-molecule refinement, and its robustness in handling complex stereochemistry (as seen in Pharmacopeial Forum compounds) underscores its relevance for validating structural analogs .

Biological Activity

2,2-Diphenyl-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antibacterial properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H18N4O\text{C}_{19}\text{H}_{18}\text{N}_4\text{O}

This compound features a diphenyl group and a pyrazole-pyrimidine moiety, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have indicated that compounds containing pyrazole and pyrimidine derivatives exhibit significant anticancer properties. The mechanism of action often involves the inhibition of specific kinases and the induction of apoptosis in cancer cells.

Case Studies

  • Inhibition of Cancer Cell Lines :
    • A study reported that derivatives similar to this compound demonstrated potent cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures showed IC50 values in the range of 3.79 µM to 42.30 µM against MCF7 and NCI-H460 cell lines .
    CompoundCell LineIC50 (µM)
    Compound AMCF73.79
    Compound BNCI-H46012.50
    Compound CHepG217.82
  • Mechanism of Action :
    • The anticancer activity is often attributed to the inhibition of Aurora-A kinase and other targets involved in cell proliferation. For example, one derivative showed an IC50 of 0.067 µM against Aurora-A kinase, highlighting its potential as a targeted therapy .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound may also exhibit anti-inflammatory effects. Pyrazole derivatives have been documented to inhibit pro-inflammatory cytokines and reduce nitric oxide production.

Research Findings

A study found that similar pyrazole compounds significantly reduced LPS-induced production of TNF-α and nitric oxide in macrophage models, suggesting their utility in treating inflammatory diseases .

Antibacterial Activity

The antibacterial properties of pyrazole derivatives have also been explored. Compounds structurally related to this compound have shown effectiveness against various bacterial strains.

Experimental Results

  • Bacterial Inhibition :
    • A series of pyrazole derivatives were tested against Gram-positive and Gram-negative bacteria. Compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 10 µg/mL to 50 µg/mL against common pathogens like E. coli and S. aureus .
    CompoundBacterial StrainMIC (µg/mL)
    Compound DE. coli20
    Compound ES. aureus15

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,2-diphenyl-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves coupling reactions between pyrimidine derivatives and acetamide precursors. For example, nucleophilic substitution at the pyrimidine C-2 position using 1H-pyrazole-1-amine under palladium-catalyzed conditions can yield the target compound. Intermediates are characterized via NMR (¹H/¹³C) and LC-MS to confirm regioselectivity and purity .
  • Key Tools : NMR spectroscopy, LC-MS, and X-ray crystallography (for structural confirmation of intermediates) .

Q. How is the compound’s solubility and stability assessed under varying experimental conditions?

  • Methodological Answer : Solubility is tested in polar (DMSO, water) and nonpolar solvents (THF, chloroform) using dynamic light scattering (DLS). Stability studies employ accelerated degradation protocols (e.g., exposure to heat, light, or acidic/basic conditions) followed by HPLC-UV analysis to monitor decomposition products .

Q. What in vitro assays are used to evaluate its biological activity?

  • Methodological Answer : Enzymatic inhibition assays (e.g., kinase or protease inhibition) are conducted using fluorescence-based readouts. Cell viability assays (MTT or ATP-luminescence) assess cytotoxicity. Dose-response curves (IC₅₀ values) are generated using nonlinear regression models .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and binding mechanisms?

  • Methodological Answer : Quantum mechanical calculations (DFT) model reaction pathways, such as nucleophilic attack on the pyrimidine ring. Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict binding affinities to targets like kinases. ICReDD’s reaction path search algorithms integrate computational and experimental data to optimize synthesis .
  • Validation : Cross-validate computational predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding kinetics .

Q. What strategies resolve contradictory data in biological activity studies (e.g., inconsistent IC₅₀ values across labs)?

  • Methodological Answer :

  • Standardization : Use reference compounds (e.g., staurosporine for kinase assays) to calibrate experimental conditions.
  • Multi-parametric Analysis : Apply statistical DoE (Design of Experiments) to identify confounding variables (e.g., cell passage number, solvent batch).
  • Reproducibility Checks : Collaborative inter-laboratory studies with harmonized protocols .

Q. How are reaction conditions optimized to improve yield and reduce byproducts?

  • Methodological Answer :

  • DoE Approaches : Use fractional factorial designs to test variables (temperature, catalyst loading, solvent ratios). Response surface methodology (RSM) identifies optimal conditions.
  • Byproduct Analysis : LC-MS and GC-MS track undesired products; kinetic studies (Eyring plots) refine activation parameters .
  • Case Study : Aswan University’s work on pyrazole derivatives highlights solvent-free conditions for minimizing side reactions .

Q. What techniques elucidate the compound’s interaction with biomolecules at atomic resolution?

  • Methodological Answer :

  • X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding modes.
  • Cryo-EM : For large complexes, single-particle analysis reveals conformational changes upon ligand binding.
  • Spectroscopy : Time-resolved fluorescence quenching detects dynamic interactions with DNA or enzymes .

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